1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide
Description
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI], CAS RN: 174899-83-3) is a widely studied ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a bis(trifluoromethylsulfonyl)imide anion. Key physicochemical properties include a melting point of -4.9 °C and a density of 1.4386 g/cm³ at 22.9–23.7 °C . Its low viscosity, high thermal stability, and excellent electrochemical properties make it suitable for applications in energy storage, catalysis, and separations . The anion’s delocalized charge and weak coordination strength, combined with the cation’s moderate alkyl chain length, contribute to its favorable solvation and transport properties .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-butyl-3-ethylimidazol-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C2F6NO4S2/c1-3-5-6-11-8-7-10(4-2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h7-9H,3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDCAEROKOBVKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F6N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cation Synthesis: Formation of 1-Butyl-3-ethylimidazolium Halides
The preparation begins with synthesizing the 1-butyl-3-ethylimidazolium cation, typically as a bromide or chloride salt. This step involves a quaternization reaction between 1-methylimidazole and alkyl halides.
Procedure :
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Alkylation : React 1-methylimidazole with excess 1-chlorobutane in a molar ratio of 1:1.2 under inert atmosphere.
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Reflux : Heat the mixture at 70°C for 48 hours in anhydrous acetonitrile .
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Isolation : Remove the solvent under reduced pressure, and wash the residue with ethyl acetate to eliminate unreacted reagents.
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Drying : Dry the resulting 1-butyl-3-ethylimidazolium chloride ([BEIM]Cl) under vacuum at 60°C for 24 hours .
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | 70°C |
| Reaction Time | 48 hours |
| Solvent | Acetonitrile |
| Yield | 85–90% |
Anion Exchange: Metathesis with Bis(trifluoromethylsulfonyl)imide Salts
The halide anion is replaced with bis(trifluoromethylsulfonyl)imide ([Tf<sub>2</sub>N]<sup>−</sup>) via metathesis. Lithium or sodium salts of [Tf<sub>2</sub>N]<sup>−</sup> are commonly used due to their low solubility in organic solvents, facilitating product isolation.
Method A (Acetone Solvent) :
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Dissolve [BEIM]Cl (0.083 mol) in 150 mL acetone.
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Add Na[Tf<sub>2</sub>N] (0.083 mol) and stir vigorously at 40°C for 10 hours .
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Filter the precipitated NaCl using a Büchner funnel.
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Evaporate acetone under reduced pressure.
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Wash the residue with dichloromethane to remove residual salts.
Method B (Aqueous Biphasic System) :
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Mix [BEIM]Br with Li[Tf<sub>2</sub>N] in a 1:1 molar ratio in deionized water.
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Stir for 24 hours at room temperature.
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Extract the ionic liquid using dichloromethane.
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Dry the organic phase over MgSO<sub>4</sub> and evaporate the solvent .
Comparative Analysis :
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Acetone | Water/Dichloromethane |
| Reaction Time | 10 hours | 24 hours |
| Yield | 92% | 88% |
| Purity (HPLC) | ≥99% | 97% |
Purification and Characterization
Residual halides (<50 ppm) are critical for applications in electrochemistry. Purification involves repeated washing and solvent extraction.
Purification Protocol :
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Dissolve the crude product in deionized water.
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Shake with activated charcoal for 1 hour.
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Filter through a 0.22 μm PTFE membrane.
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Perform liquid-liquid extraction with dichloromethane (3 × 50 mL).
Characterization Data :
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) : δ 0.88 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 1.25–1.32 (m, 2H, CH<sub>2</sub>CH<sub>2</sub>), 1.73–1.80 (m, 2H, NCH<sub>2</sub>CH<sub>2</sub>), 3.85 (s, 3H, NCH<sub>3</sub>), 4.18 (t, 2H, NCH<sub>2</sub>), 7.72 (d, 1H, NCHCHN), 8.94 (s, 1H, NCHN) .
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FT-IR : Peaks at 1350 cm<sup>−1</sup> (S=O stretching), 1180 cm<sup>−1</sup> (CF<sub>3</sub> symmetric bending), and 1050 cm<sup>−1</sup> (imide ring vibration) .
Scalability and Industrial Adaptations
Large-scale production (≥1 kg batches) requires modifications to ensure cost-effectiveness:
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Continuous Flow Synthesis : Reduces reaction time to 2 hours by enhancing heat transfer .
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Solvent Recycling : Acetone recovery via distillation lowers production costs by 30% .
Challenges and Mitigation Strategies
| Issue | Solution |
|---|---|
| Residual Halides | Triple washing with deionized water |
| Hygroscopicity | Storage in argon-filled glovebox |
| Viscosity at RT | Preheat to 50°C before transfer |
Chemical Reactions Analysis
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Biology: This compound is explored for its potential in biological applications, such as enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its use in drug delivery systems and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. The molecular targets include various ionic and polar compounds, and the pathways involved are primarily related to ionic conduction and electrochemical interactions .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium TFSI ([EMIM][TFSI])
- Properties : Shorter ethyl chain reduces hydrophobicity and viscosity compared to [BMIM][TFSI]. [EMIM][TFSI] exhibits higher electrical conductivity (up to 12.8 S/cm after treatment) and a lower melting point (-18 °C) .
- Interactions : Stronger cation-anion hydrogen bonding due to the absence of steric hindrance from longer alkyl chains, as evidenced by FIR and THz spectral shifts .
- Applications : Preferred in electronics and thermoelectric materials due to enhanced charge transport .
1-Hexyl-3-methylimidazolium TFSI ([HMIM][TFSI]) and 1-Octyl-3-methylimidazolium TFSI ([OMIM][TFSI])
- Properties : Longer alkyl chains increase viscosity ([OMIM][TFSI] > [HMIM][TFSI] > [BMIM][TFSI]) and reduce conductivity. For example, [OMIM][TFSI] has a viscosity ~3× higher than [BMIM][TFSI] at 25 °C .
- Thermodynamics : Vaporization enthalpies correlate with molar volume: [BMIM][TFSI] (ΔvapH = 143 kJ/mol) < [HMIM][TFSI] < [OMIM][TFSI] .
Table 1 : Thermophysical Properties of Alkylimidazolium TFSI ILs
| Compound | Melting Point (°C) | Density (g/cm³) | Viscosity (mPa·s, 25°C) | Conductivity (S/cm) |
|---|---|---|---|---|
| [EMIM][TFSI] | -18 | 1.52 | 34 | 12.8* |
| [BMIM][TFSI] | -4.9 | 1.4386 | 52 | 8.2 |
| [HMIM][TFSI] | -5 | 1.37 | 78 | 5.1 |
| [OMIM][TFSI] | 3 | 1.29 | 135 | 3.6 |
Substituent-Modified Imidazolium ILs
1-Butyl-2,3-dimethylimidazolium TFSI ([BMMIM][TFSI])
- Structural Impact : Methyl substitution at the 2-position eliminates acidic C2-H, reducing hydrogen-bonding capacity and configurational entropy. This lowers viscosity (e.g., ~45 mPa·s for [BMMIM][TFSI] vs. 52 mPa·s for [BMIM][TFSI]) and melting point (-8 °C) .
- Applications : Improved separation selectivity in gas chromatography due to reduced hydrogen-bond acidity .
1-Allyl-3-methylimidazolium TFSI
- Unique Features : The allyl group introduces π-π interactions, enhancing solubility for aromatic compounds. However, its higher reactivity may limit thermal stability compared to [BMIM][TFSI] .
Non-Imidazolium Cation-Based ILs
Pyrrolidinium TFSI ILs (e.g., [BMPyrr][TFSI])
- Properties : Pyrrolidinium cations (e.g., 1-butyl-1-methylpyrrolidinium) exhibit higher viscosity ([BMPyrr][TFSI] ≈ 90 mPa·s) but superior electrochemical stability (>5.0 V vs. Li/Li+) compared to [BMIM][TFSI] .
- Interactions : Reduced hydrogen bonding but stronger van der Waals forces due to the saturated ring structure .
Pyridinium TFSI ILs (e.g., [C₃mpy][TFSI])
- Behavior : Aromatic pyridinium cations increase π-interactions, raising melting points (e.g., [C₃mpy][TFSI] melts at 10 °C) and reducing ionic mobility relative to [BMIM][TFSI] .
Table 2 : Cation Structural Effects on IL Properties
| Cation Type | Example Compound | Key Property Difference vs. [BMIM][TFSI] |
|---|---|---|
| Imidazolium (C2-subst.) | [BMMIM][TFSI] | Lower viscosity, reduced H-bond acidity |
| Pyrrolidinium | [BMPyrr][TFSI] | Higher electrochemical stability |
| Pyridinium | [C₃mpy][TFSI] | Higher melting point, aromatic interactions |
Biological Activity
1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide (often abbreviated as [BEIM][NTf2]) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound has the following chemical properties:
- Molecular Formula : C11H17F6N3O4S2
- CAS Number : 174899-89-9
- Molecular Weight : 387.38 g/mol
- Appearance : Colorless to pale yellow liquid
Solvent Properties
As an ionic liquid, [BEIM][NTf2] exhibits unique solvent properties that facilitate the dissolution of various organic and inorganic compounds. This characteristic is particularly beneficial in chemical reactions where solubility is a limiting factor. For instance, it has been shown to enhance the extraction efficiency of uranium from aqueous solutions, demonstrating its utility in environmental remediation processes .
Biochemical Pathways
The compound interacts with biological systems primarily through its role as a solvent. It can influence biochemical pathways by altering the solubility and reactivity of biomolecules. Its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Biological Activities
- Antimicrobial Activity : Research indicates that ionic liquids like [BEIM][NTf2] possess antimicrobial properties against various pathogens. The ionic liquid has been tested against bacteria and fungi, showing significant inhibitory effects .
- Pharmaceutical Applications : Ionic liquids have been utilized in synthesizing pharmaceutical compounds due to their ability to dissolve reactants effectively. For example, [BEIM][NTf2] has been employed in the synthesis of antiviral drugs, enhancing yields and selectivity in chemical reactions .
- Toxicological Effects : While [BEIM][NTf2] shows promise in various applications, it is essential to consider its toxicity. Toxicological assessments indicate that it can be harmful if ingested and poses risks to aquatic life .
Case Study 1: Antiviral Drug Synthesis
In a study focusing on antiviral drug synthesis, [BEIM][NTf2] was used as a solvent for the efficient production of nucleoside-based antiviral agents. The results demonstrated high yields with minimal purification steps required, showcasing the compound's effectiveness in pharmaceutical applications .
Case Study 2: Environmental Remediation
Another study explored the use of [BEIM][NTf2] in extracting heavy metals from contaminated water sources. The ionic liquid facilitated the separation process, significantly improving extraction rates compared to traditional solvents .
Research Findings
Recent research highlights several key findings regarding the biological activity of [BEIM][NTf2]:
Q & A
Q. What are the recommended methods for synthesizing 1-Butyl-3-ethylimidazolium bis(trifluoromethylsulfonyl)imide with high purity?
Synthesis typically involves a two-step process: (1) alkylation of the imidazole ring to form the cation (e.g., 1-butyl-3-ethylimidazolium bromide) and (2) anion exchange with bis(trifluoromethylsulfonyl)imide (TFSI⁻). Critical steps include:
- Purification : Repeated washing with deionized water and organic solvents (e.g., dichloromethane) to remove halide residues.
- Drying : Vacuum drying at 60–80°C for 48 hours to reduce water content to <0.5% (verified by Karl-Fischer titration) .
- Quality Control : NMR spectroscopy to confirm cation-anion stoichiometry and absence of unreacted precursors .
Q. How should researchers characterize the purity and structural integrity of this ionic liquid?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : H and F NMR to verify cation structure (e.g., butyl/ethyl chain integration) and anion integrity .
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values .
- Chromatography : HPLC with UV detection to assess purity (>98%) and detect trace impurities .
Q. What are the key physical properties (e.g., density, viscosity) critical for experimental design?
Critical properties include:
- Density : Reported as 1.44 g/cm³ at 23°C, essential for volumetric measurements in electrochemical cells .
- Viscosity : High viscosity (~80–100 mPa·s at 25°C) impacts mass transport in electrolytes; preheating to 50–60°C may reduce viscosity for homogeneous mixing .
- Thermal Stability : Decomposition temperature >250°C, enabling high-temperature applications like thermal batteries .
Advanced Research Questions
Q. How can this ionic liquid be optimized as an electrolyte in high-temperature electrochemical applications?
Strategies include:
- Additive Engineering : Incorporating 0.1–1.0 wt% LiTFSI to enhance ionic conductivity (up to 12 mS/cm at 100°C) .
- Hybrid Electrolytes : Blending with aprotic solvents (e.g., acetonitrile) to reduce viscosity while maintaining thermal stability .
- In Situ Characterization : Raman spectroscopy to monitor anion-cation interactions under operational temperatures .
Q. What computational approaches are effective in predicting the phase behavior of this compound in mixed solvent systems?
- CPA Equation of State : Accurately models vapor-liquid equilibria and liquid densities by fitting parameters to experimental data (e.g., interaction coefficients between TFSI⁻ and solvents like water or ethanol) .
- Molecular Dynamics (MD) Simulations : Predicts transport properties (e.g., diffusion coefficients) using force fields optimized for imidazolium-TFSI interactions .
Q. How should discrepancies in reported thermophysical data (e.g., density, conductivity) be addressed in meta-analyses?
- Standardization : Compare data under identical conditions (e.g., temperature calibration ±0.1°C, anhydrous samples) .
- Error Source Analysis : Investigate batch-to-batch purity variations (e.g., residual halides increasing viscosity) via ICP-MS .
- Cross-Validation : Use multiple techniques (e.g., densimetry vs. MD simulations) to resolve contradictions .
Methodological Notes
- Handling Air Sensitivity : Store under inert gas (Ar/N₂) in sealed containers to prevent moisture absorption, which alters conductivity .
- Electrochemical Testing : Use Pt or carbon electrodes pretreated with ionic liquid to minimize interfacial resistance .
- Data Reporting : Include full synthesis protocols, drying times, and measurement conditions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
